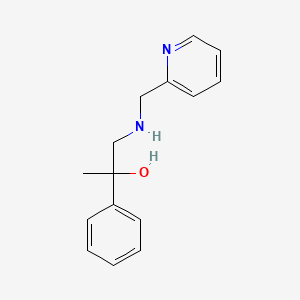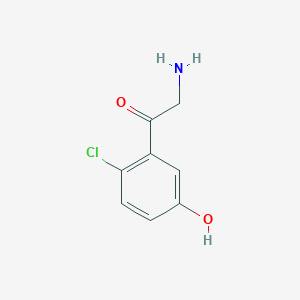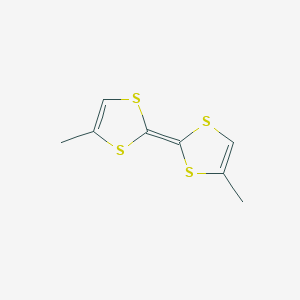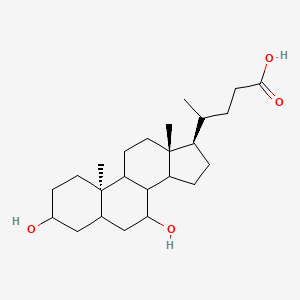
N-formyl-ethionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-formyl-ethionine is a derivative of the amino acid ethionine, where a formyl group is added to the amino group
準備方法
Synthetic Routes and Reaction Conditions
N-formyl-ethionine can be synthesized through the formylation of ethionine. The reaction typically involves the use of formic acid or formyl chloride as the formylating agent. The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve high purity levels required for research and industrial applications.
化学反応の分析
Types of Reactions
N-formyl-ethionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted ethionine derivatives.
科学的研究の応用
N-formyl-ethionine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic benefits in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
N-formyl-ethionine exerts its effects by interacting with specific molecular targets and pathways. The formyl group plays a crucial role in the initiation of protein synthesis, particularly in bacterial systems. The compound binds to the ribosome and facilitates the incorporation of the initiating amino acid into the growing peptide chain.
類似化合物との比較
Similar Compounds
N-formylmethionine: A derivative of methionine with a formyl group added to the amino group.
N-formylleucine: A derivative of leucine with a formyl group added to the amino group.
Uniqueness
N-formyl-ethionine is unique due to its specific structure and the presence of the ethyl group, which differentiates it from other formylated amino acids. This structural difference can influence its reactivity and interactions with biological molecules.
特性
分子式 |
C7H13NO3S |
|---|---|
分子量 |
191.25 g/mol |
IUPAC名 |
(2S)-4-ethylsulfanyl-2-formamidobutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChIキー |
XARCKCMBMDYFMK-LURJTMIESA-N |
異性体SMILES |
CCSCC[C@@H](C(=O)O)NC=O |
正規SMILES |
CCSCCC(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B12093479.png)





![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)



![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)
